Cas no 6286-65-3 (4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl-)

4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl-
- 6,7-DIMETHOXY-2-METHYL-3,1-BENZOXAZIN-4-ONE
- 6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one
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計算された属性
- 精确分子量: 221.06883
- 同位素质量: 221.069
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 315
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.1Ų
- XLogP3: 1.2
じっけんとくせい
- 密度みつど: 1.28
- Boiling Point: 377.6°C at 760 mmHg
- フラッシュポイント: 188.2°C
- Refractive Index: 1.562
- PSA: 57.12
4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36679-1.0g |
6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one |
6286-65-3 | 85% | 1g |
$314.0 | 2023-06-11 | |
Enamine | EN300-36679-0.05g |
6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one |
6286-65-3 | 85% | 0.05g |
$64.0 | 2023-06-11 | |
Enamine | EN300-36679-0.1g |
6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one |
6286-65-3 | 85% | 0.1g |
$83.0 | 2023-06-11 | |
Enamine | EN300-36679-0.25g |
6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one |
6286-65-3 | 85% | 0.25g |
$116.0 | 2023-06-11 | |
Enamine | EN300-36679-2.5g |
6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one |
6286-65-3 | 85% | 2.5g |
$614.0 | 2023-06-11 | |
1PlusChem | 1P00EVKQ-1g |
6,7-DIMETHOXY-2-METHYL-3,1-BENZOXAZIN-4-ONE |
6286-65-3 | 85% | 1g |
$450.00 | 2024-04-22 | |
1PlusChem | 1P00EVKQ-100mg |
6,7-DIMETHOXY-2-METHYL-3,1-BENZOXAZIN-4-ONE |
6286-65-3 | 85% | 100mg |
$160.00 | 2024-04-22 | |
A2B Chem LLC | AG93306-100mg |
6,7-DIMETHOXY-2-METHYL-3,1-BENZOXAZIN-4-ONE |
6286-65-3 | 85% | 100mg |
$298.00 | 2024-04-19 | |
1PlusChem | 1P00EVKQ-500mg |
6,7-DIMETHOXY-2-METHYL-3,1-BENZOXAZIN-4-ONE |
6286-65-3 | 85% | 500mg |
$322.00 | 2024-04-22 | |
Enamine | EN300-36679-5.0g |
6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one |
6286-65-3 | 85% | 5g |
$908.0 | 2023-06-11 |
4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl- 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl-に関する追加情報
Chemical Profile of 4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl- (CAS No. 6286-65-3)
4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl- (CAS No. 6286-65-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activity. This compound belongs to the benzoxazinone class, which is known for its diverse pharmacological properties. The presence of methoxy and methyl substituents in its structure enhances its chemical reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery.
The molecular structure of 4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl features a benzoxazinone core with two methoxy groups at the 6 and 7 positions and a methyl group at the 2 position. This specific arrangement contributes to its unique electronic and steric properties, which are critical for its interaction with biological targets. The benzoxazinone moiety is particularly interesting because it has been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
In recent years, there has been a surge in research focused on natural products and derivatives as potential therapeutic agents. 4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl has been identified as a promising candidate in this category due to its structural similarity to several bioactive natural products. Studies have shown that compounds within the benzoxazinone family can modulate multiple biological pathways, making them attractive for developing novel drugs.
One of the most compelling aspects of 4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl is its potential as an intermediate in the synthesis of more complex molecules. The presence of reactive functional groups such as hydroxyl and ether linkages allows for further chemical modification. This flexibility has enabled researchers to explore various derivatives with enhanced or tailored biological activities. For instance, modifications at the 3-position can introduce additional pharmacophores that may improve binding affinity to specific targets.
The pharmacological profile of 4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting proliferation. Additionally, it has shown promise in reducing inflammation by modulating cytokine production and enzymatic activity. These findings have positioned this compound as a lead molecule for further development into therapeutic agents.
The synthesis of 4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the formation of the benzoxazinone core followed by selective functionalization at the 2, 6, and 7 positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the methoxy groups efficiently. These methods ensure high yield and purity, which are crucial for subsequent biological evaluations.
The biotransformation of 4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl in living systems is another area of active research. Metabolic studies have revealed that this compound undergoes various transformations mediated by cytochrome P450 enzymes. These transformations can lead to the formation of bioactive metabolites that contribute to its overall pharmacological effect. Understanding these metabolic pathways is essential for optimizing drug design and minimizing potential side effects.
Recent advancements in computational chemistry have also played a pivotal role in studying 4H-3,1-Benzoxazin-4-one,6,7-dimethoxy-2-methyl. Molecular modeling techniques have been used to predict binding interactions with biological targets such as enzymes and receptors. These predictions provide valuable insights into the compound's mechanism of action and help guide structure-based drug design efforts.
The industrial relevance of 4H-3,1-Benzoxazin-4-one, particularly derivatives like 6,7-dimethoxy-, cannot be overstated. Its potential applications span across multiple therapeutic areas including oncology and immunology. As research continues to uncover new biological activities and synthetic strategies for this class of compounds, 4H, 3, 1-Benzoxazin - 4-one, 6,7-dimethoxy-,,,,,,,,,,
will likely drive further innovation in pharmaceutical development.
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